molecular formula C15H18N2OS2 B2489828 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396846-74-4

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2489828
CAS No.: 1396846-74-4
M. Wt: 306.44
InChI Key: XCSJFSSAUDKLDR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a cyclopropyl group, two thiophene rings, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of thiophene rings: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Urea formation: The urea moiety can be formed by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving thiophene derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, compounds with thiophene rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The cyclopropyl group might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or 2,5-dimethylthiophene.

    Cyclopropyl-containing compounds: Such as cyclopropylamine or cyclopropylcarbinol.

    Urea derivatives: Including phenylurea or methylurea.

Uniqueness

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its cyclopropyl group, thiophene rings, and urea moiety. This combination may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-cyclopropyl-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(16-11-14-4-2-10-20-14)17(12-5-6-12)8-7-13-3-1-9-19-13/h1-4,9-10,12H,5-8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSJFSSAUDKLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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